

# Spectroscopic data for diethyl glutarate (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: Diethyl glutarate

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## Spectroscopic Data for Diethyl Glutarate: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for **diethyl glutarate**, a widely used chemical intermediate in various research and development applications. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **diethyl glutarate**.

#### $^1\text{H}$ NMR Data

Table 1:  $^1\text{H}$  NMR Chemical Shifts for **Diethyl Glutarate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.12	Quartet	4H	-O-CH <sub>2</sub> -CH <sub>3</sub>
2.35	Triplet	4H	-CO-CH <sub>2</sub> -CH <sub>2</sub> -
1.95	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
1.25	Triplet	6H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: Tetramethylsilane (TMS) at 0 ppm.

## <sup>13</sup>C NMR Data

Table 2: <sup>13</sup>C NMR Chemical Shifts for **Diethyl Glutarate**

Chemical Shift (ppm)	Assignment
172.9	C=O
60.4	-O-CH <sub>2</sub> -CH <sub>3</sub>
33.7	-CO-CH <sub>2</sub> -CH <sub>2</sub> -
20.1	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
14.2	-O-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **diethyl glutarate** shows characteristic absorption bands for an ester.

Table 3: Characteristic IR Absorption Bands for **Diethyl Glutarate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2982	Strong	C-H stretch (alkane)
1736	Strong	C=O stretch (ester)
1175	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

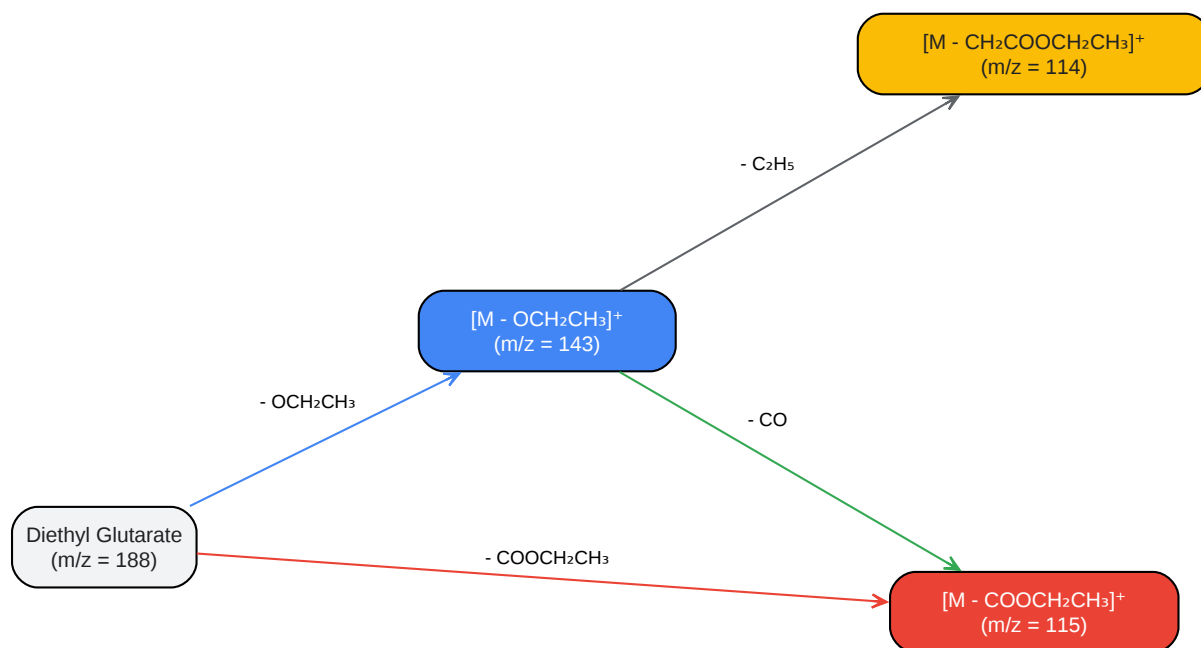
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) of **diethyl glutarate** results in fragmentation of the molecule, providing valuable structural information. The molecular weight of **diethyl glutarate** is 188.22 g/mol .[\[1\]](#)

Table 4: Major Fragment Ions in the Mass Spectrum of **Diethyl Glutarate**

m/z	Proposed Fragment
143	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
115	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
114	[M - CH <sub>2</sub> COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Fragmentation Pathway

The fragmentation of **diethyl glutarate** upon electron ionization follows characteristic pathways for esters. The following diagram illustrates a plausible fragmentation pathway leading to the major observed ions.



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### Mass Spectrometry Fragmentation Pathway of Diethyl Glutarate

## Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented.

### NMR Spectroscopy

A solution of **diethyl glutarate** was prepared in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) added as an internal standard. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker DPX-300 spectrometer operating at 300.1 MHz for  $^1\text{H}$  and 75.5 MHz for  $^{13}\text{C}$  nuclei.<sup>[2]</sup> The data was processed using standard Fourier transform algorithms.

### IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin liquid film of neat **diethyl glutarate** was prepared by placing a drop of the sample between two potassium bromide (KBr) salt plates.[3] The spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ . [3]

## Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source.[4] The sample was introduced into the ion source, where it was bombarded with electrons with an energy of 70 eV. The resulting positively charged fragments were accelerated and separated by a mass analyzer to generate the mass spectrum.[4]

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## References

- 1. Diethyl glutarate | C<sub>9</sub>H<sub>16</sub>O<sub>4</sub> | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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